molecular formula C14H17N3OS B362411 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone CAS No. 429639-14-5

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone

Cat. No.: B362411
CAS No.: 429639-14-5
M. Wt: 275.37g/mol
InChI Key: RGGSZUSXULLGER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone typically involves the reaction of 4-isopropylbenzaldehyde with 5-methyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-isopropylphenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
  • 1-(4-isopropylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Uniqueness

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone is unique due to the presence of the 5-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to similar compounds.

Properties

CAS No.

429639-14-5

Molecular Formula

C14H17N3OS

Molecular Weight

275.37g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C14H17N3OS/c1-9(2)11-4-6-12(7-5-11)13(18)8-19-14-15-10(3)16-17-14/h4-7,9H,8H2,1-3H3,(H,15,16,17)

InChI Key

RGGSZUSXULLGER-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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